
4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of this compound can be analyzed using various spectroscopic techniques . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The compound can potentially act as a cyclooxygenase inhibitor . This suggests that it could have anti-inflammatory properties and could be used in the treatment of conditions associated with inflammation .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to "4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one" have been explored for their antimicrobial properties. For instance, azole derivatives obtained from furan-2-carbohydrazide displayed activity against microorganisms, indicating potential as antimicrobial agents (Başoğlu et al., 2013). Similarly, novel 1,2,4-triazole derivatives exhibited good to moderate antimicrobial activities, suggesting their utility in addressing bacterial and fungal infections (Bektaş et al., 2007).
Antiproliferative and Anticancer Activity
Research on furan and thiazole derivatives has demonstrated their potential in anticancer applications. A study highlighted the synthesis of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives, some of which showed moderate DPPH radical-scavenging activity and notable antiproliferative activity against cancer cell lines, including A-549, MCF7, and HCT-116 (El-Sawy et al., 2013).
Synthetic Applications
The compound and its analogs serve as key intermediates in synthetic chemistry, facilitating the development of diverse pharmacologically active molecules. For instance, ETFBO, a trifluoromethyl-containing building block, has been utilized for synthesizing various heteroarenes, demonstrating the versatility of furan derivatives in drug synthesis, including the synthesis of COX-2 selective drugs (Sommer et al., 2017). Additionally, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction showcases the utility of furan derivatives in generating benzo[b][1,4]thiazine and oxazine derivatives, further emphasizing their role in creating structurally complex and biologically relevant molecules (Reddy et al., 2012).
Future Directions
Properties
IUPAC Name |
4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-17-10-22(8-7-20-17)19(24)13-3-5-14(6-4-13)26-11-18-21-15(12-27-18)16-2-1-9-25-16/h1-6,9,12H,7-8,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJJZDWHZLBVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2606392.png)
![5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2606393.png)
![4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2606395.png)
![3-Tert-butyl-6-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2606397.png)
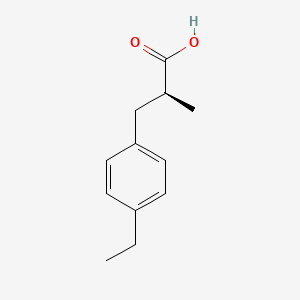
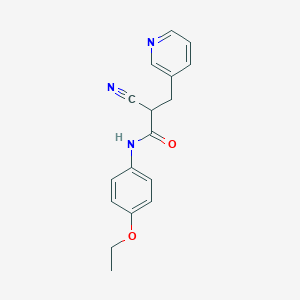
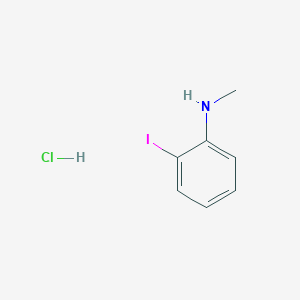
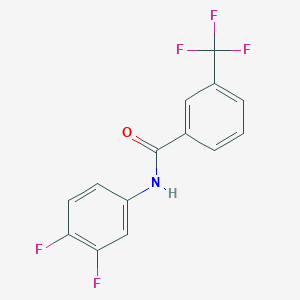
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2606405.png)
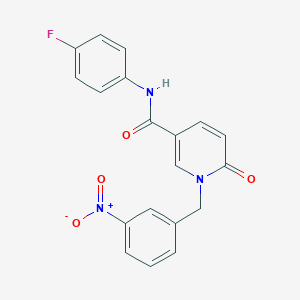
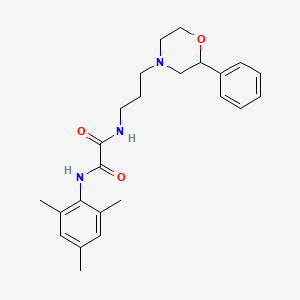
![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)
